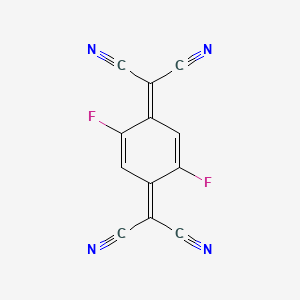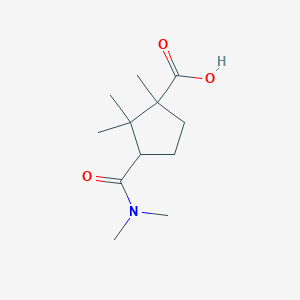
3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid" is a structurally complex molecule that may be related to the cyclopentane derivatives discussed in the provided papers. These derivatives are of interest due to their potential applications in medicinal chemistry and materials science. The papers provided explore various aspects of cyclopentane derivatives, including their synthesis, molecular structure, and physical and chemical properties.
Synthesis Analysis
The synthesis of cyclopentane derivatives is a topic of interest due to their potential applications. Paper details an improved synthesis method for trimethylcyclopentane-carboxylic acids, which are precursors to other complex molecules. The synthesis involves dehydration reactions and has been optimized to reduce side reactions. Similarly, paper describes the synthesis of conformationally constrained aminobicyclo[3.3.0]octane dicarboxylic acids, which are synthesized from a diketone precursor through a series of reactions including reduction, oxidation, and hydrolysis.
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives is crucial for their function. Paper investigates the polymorphism and thermal behavior of a cyclopentane carboxylic acid derivative, revealing the presence of different types of intermolecular hydrogen bonds. Paper uses spectroscopic methods to analyze the structure of a trimethylcyclopentanecarboxylic acid derivative, confirming differences in the conformation of the carboxyl group and intermolecular hydrogen bonds between polymorphs.
Chemical Reactions Analysis
The reactivity and chemical behavior of cyclopentane derivatives are influenced by their molecular structure. Although the papers provided do not directly discuss the chemical reactions of "3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid," they do provide insights into the reactivity of similar compounds. For example, paper demonstrates the use of cyclopentane-1,3-dione as an isostere for carboxylic acids, which could imply potential reactivity patterns for carboxylic acid derivatives in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives are key to their practical applications. Paper highlights the physical-chemical properties of cyclopentane-1,3-diones, suggesting their suitability as carboxylic acid isosteres. Paper discusses the synthesis and characterization of a pyrrole derivative, including its thermodynamic properties and molecular interactions, which could be analogous to the properties of the compound .
Applications De Recherche Scientifique
Synthesis and Characterization
The compound 3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, although not directly mentioned, is structurally similar to compounds discussed in several studies. For instance, Huang et al. (2003) synthesized and characterized (1S,3R)-3-carbamoyl-2,2,3-trimethylcyclopentane-1-carboxylic acid using various techniques like IR, EA, ES-MS, NMR, and X-ray diffraction (Wei Huang et al., 2003). Similarly, Nie et al. (2002) prepared a chiral compound, 3-aminocarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid, from (1R,3S)-camphoric acid and analyzed its structure (J. Nie et al., 2002).
Quality Control in Pharmaceutical Production
Metelev et al. (2022) developed methods for determining the content of residual organic solvents in a new pharmaceutical substance structurally related to 3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid (Anton V. Metelev et al., 2022). This study highlights the importance of eliminating toxic or carcinogenic compounds during the production of pharmaceutical substances.
Luminescence in Metal-Organic Frameworks
Guo et al. (2012) reported on a metal-organic framework involving a compound similar to 3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid. They investigated the solvothermal synthesis, structure, and luminescence properties of this framework (Sheng-Qi Guo et al., 2012).
Application in Supramolecular Chemistry
The use of similar compounds in supramolecular chemistry was explored by Zakaria et al. (2003), who studied (1R,3S)-camphoric acid as a building block in forming adducts with organic polyamines (C. M. Zakaria et al., 2003). This research demonstrates the potential of structurally related compounds in the design of complex molecular architectures.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that dimethylcarbamoyl chloride (dmcc), a related compound, is used as a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates . These carbamates usually have pharmacological or pesticidal activities .
Mode of Action
Based on the properties of dmcc, it can be inferred that the compound might interact with its targets by transferring a dimethylcarbamoyl group . This interaction could result in changes at the molecular level, potentially altering the function of the target molecules.
Biochemical Pathways
It’s known that compounds containing the indole nucleus, which is structurally similar to the cyclopentane ring in the compound, have diverse biological activities and are involved in various biochemical pathways .
Pharmacokinetics
A study on structural analogues of a similar compound has suggested that these analogues have better pharmacokinetic characteristics .
Result of Action
It’s known that compounds containing the indole nucleus, which is structurally similar to the cyclopentane ring in the compound, have diverse biological activities .
Action Environment
It’s known that dmcc, a related compound, decomposes rapidly in water , suggesting that the compound’s action might be influenced by the presence of water and possibly other environmental factors.
Propriétés
IUPAC Name |
3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2)8(9(14)13(4)5)6-7-12(11,3)10(15)16/h8H,6-7H2,1-5H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCADQIRMKGJSHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00414688 |
Source


|
| Record name | 3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00414688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
CAS RN |
91691-00-8 |
Source


|
| Record name | 3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00414688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

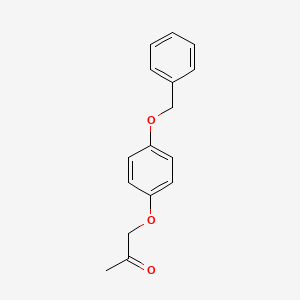
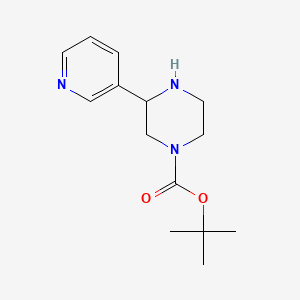
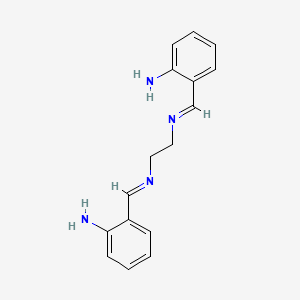
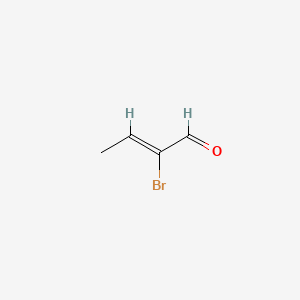


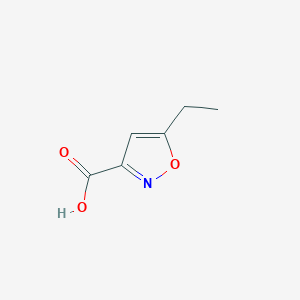
![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)

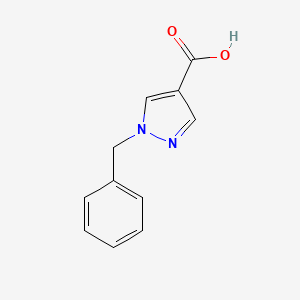

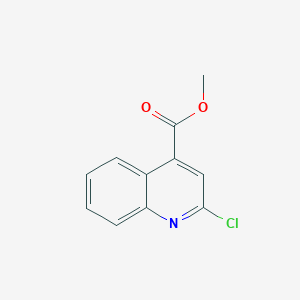
![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)
